Cobalt(II) phosphate octahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

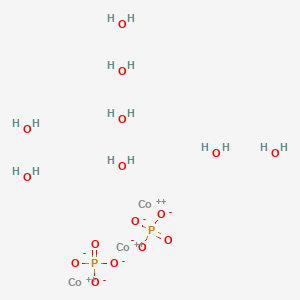

2D Structure

Properties

IUPAC Name |

cobalt(2+);diphosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQSIXJUYVUEMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3H16O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145582 | |

| Record name | Cobaltous phosphate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-50-5 | |

| Record name | Cobaltous phosphate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous phosphate octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt phosphate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cobalt(II) Phosphate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). It details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual representation of the analytical workflow. This document is intended to be a core resource for researchers in materials science, crystallography, and drug development who are working with or interested in this compound.

Core Crystallographic Data

This compound, known mineralogically as Pakhomovskyite, crystallizes in a monoclinic system.[1] The fundamental crystallographic data, crucial for phase identification and structural analysis, are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | C2/m[1] |

| Point Group | 2/m[1] |

| a | 10.034(4) Å[1] |

| b | 13.341(3) Å[1] |

| c | 4.670(3) Å[1] |

| β | 105.02(2)°[1] |

| Unit Cell Volume (V) | 603.9 ų |

| Z (Formula units per unit cell) | 2[1] |

| Calculated Density | 2.71 g/cm³[1] |

Experimental Protocols

The synthesis and structural characterization of this compound involve a series of well-defined experimental procedures. High-quality crystals are a prerequisite for accurate structural determination.

Synthesis: Co-precipitation Method

A common and effective method for synthesizing this compound is co-precipitation. This technique involves the simultaneous precipitation of cobalt and phosphate ions from an aqueous solution.

Materials:

-

Cobalt(II) salt (e.g., cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

-

A soluble phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of the cobalt(II) salt and a 0.1 M aqueous solution of the phosphate salt.

-

Precipitation: Under constant and vigorous stirring, slowly add the cobalt(II) salt solution to the phosphate salt solution.

-

pH Adjustment: Adjust the pH of the resulting mixture to approximately 7-8 by the dropwise addition of a dilute ammonium hydroxide solution. This facilitates the complete precipitation of this compound.

-

Aging: Continue to stir the mixture at room temperature for 2 to 4 hours to allow the precipitate to age and for the crystals to grow.

-

Isolation and Purification: Separate the pink precipitate from the solution via filtration using a Buchner funnel. Wash the collected solid multiple times with deionized water to remove any soluble byproducts.

-

Drying: Dry the purified precipitate in a desiccator at room temperature to obtain the final this compound crystals.

Characterization Techniques

X-ray diffraction is the primary technique for determining the crystal structure of a material.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Procedure:

-

Sample Preparation: A small amount of the synthesized this compound is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The diffraction pattern is typically recorded over a 2θ range of 10° to 80°.

-

Data Analysis: The resulting diffraction pattern, which consists of a series of peaks at specific 2θ angles, is compared to standard diffraction patterns from crystallographic databases for phase identification. For a detailed structural analysis, Rietveld refinement can be performed to refine the lattice parameters, atomic positions, and other structural details.

TGA is used to determine the water content of the hydrated salt and to study its thermal stability.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen. The mass of the sample is recorded as a function of temperature.

-

Data Interpretation: The resulting TGA curve will show a significant weight loss corresponding to the dehydration of the compound. The temperature at which this weight loss occurs provides information about the thermal stability of the hydrate. The total weight loss can be used to calculate the number of water molecules per formula unit.

SEM is employed to visualize the morphology and surface features of the synthesized crystals.

Instrumentation: A scanning electron microscope.

Procedure:

-

Sample Mounting: A small amount of the crystalline powder is mounted on an aluminum stub using double-sided conductive carbon tape.

-

Coating: As this compound is a non-conductive material, the sample must be coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater. This prevents the accumulation of charge on the sample surface during imaging.

-

Imaging: The prepared stub is placed in the SEM chamber. A focused beam of electrons is scanned across the sample surface, and the signals from the interaction of the electron beam with the sample are used to generate high-resolution images of the crystal morphology.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures, from the initial synthesis to the final structural characterization of this compound.

References

physical and chemical properties of Co3(PO4)2·8H2O

An In-depth Technical Guide on the Core Physical and Chemical Properties of Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound. The information is curated for professionals in scientific research and development, with a focus on presenting quantitative data, experimental context, and logical workflows to support advanced applications in materials science, catalysis, and beyond.

Physical Properties

This compound is a hydrated inorganic compound characterized by its distinct color and limited solubility in aqueous solutions. Its physical attributes are foundational to its handling, processing, and application in various fields.

General Characteristics

The compound typically presents as a reddish-purple or violet crystalline powder.[1][2][3][4] Its vibrant color is a characteristic of cobalt(II) compounds and has led to its use as a pigment, known as cobalt violet.[2][5][6]

Quantitative Physical Data

A summary of the key quantitative physical properties of Co₃(PO₄)₂·8H₂O is presented in Table 1. This data is essential for stoichiometric calculations, material density considerations, and predicting its behavior in different physical systems.

Table 1: Summary of Physical Properties of Co₃(PO₄)₂·8H₂O

| Property | Value | Citations |

| Molecular Formula | Co₃(PO₄)₂·8H₂O | [1][7] |

| Molar Mass | 510.86 g/mol | [4][7][8] |

| Appearance | Reddish-purple / Violet crystalline powder | [1][2][3][4] |

| Density | 2.769 g/cm³ | [2][3][4] |

| Melting Point | ~200°C (Decomposes) | [4] |

| Water Solubility | Slightly soluble / Practically insoluble | [1][4][9][10] |

| Acid Solubility | Soluble in mineral acids | [1][4][9][10] |

Crystallography

The crystal structure of cobalt phosphate hydrates is complex and varies with the degree of hydration. While specific crystallographic data for the octahydrate (8H₂O) is not detailed in the provided results, studies on related hydrates offer valuable insight. The tetrahydrate form, Co₃(PO₄)₂·4H₂O, is isotypic with the mineral hopeite and crystallizes in an orthorhombic system.[11][12] This structure contains two distinct cobalt(II) ion coordination environments: one with a distorted tetrahedral geometry and another with a distorted octahedral geometry.[11][12]

The anhydrous form, Co₃(PO₄)₂, crystallizes in the monoclinic P2₁/c space group.[13][14] In this structure, the cobalt ions occupy both six-coordinate (octahedral) and five-coordinate sites.[5] The transition between these hydrated and anhydrous forms involves significant structural rearrangement, driven by the loss of water molecules.

Chemical Properties

The chemical behavior of Co₃(PO₄)₂·8H₂O is largely defined by its reactivity with acids, its thermal stability, and its spectroscopic signature.

Reactivity and Solubility

As noted, this compound is only slightly soluble in water but readily dissolves in mineral acids.[1][4][9] This reactivity is due to the protonation of the phosphate anion by the strong acid, which shifts the solubility equilibrium. The typical reaction with a strong acid (H⁺) is as follows:

Co₃(PO₄)₂(s) + 6H⁺(aq) → 3Co²⁺(aq) + 2H₃PO₄(aq)

Thermal Stability and Decomposition

Upon heating, this compound undergoes thermal decomposition. The initial and most significant event is the loss of its eight water molecules of crystallization to form the anhydrous Co₃(PO₄)₂.[5] This dehydration process typically begins around 200°C.[4] Further heating to much higher temperatures will ultimately decompose the phosphate itself. The stability of metal carbonates and nitrates against thermal decomposition is known to increase down a group as the polarizing power of the cation decreases; a similar principle applies here, where the Co²⁺ ion polarizes the phosphate group.[15][16]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the compound's chemical structure and bonding environments. Raman and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for characterizing cobalt phosphate materials. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for Cobalt Phosphate Compounds

| Technique & Analyte | Peak Position / Range | Assignment | Citations |

| Raman Spectroscopy | |||

| Co₃(PO₄)₂·8H₂O | ~3440 cm⁻¹ | O-H stretching and bending from water molecules | [17] |

| ~1000 cm⁻¹ | Antisymmetric stretching of phosphate (PO₄³⁻) ligands | [18] | |

| 575 cm⁻¹ and 660 cm⁻¹ | Co-O stretching vibrations | [17] | |

| XPS | |||

| Anhydrous Co₃(PO₄)₂ | 785.2 eV | Co 2p₃/₂ (confirms Co²⁺ oxidation state) | [19] |

| 801.1 eV | Co 2p₁/₂ (confirms Co²⁺ oxidation state) | [19] | |

| 136.9 eV | P 2p (confirms P⁵⁺ oxidation state) | [19] | |

| 534.9 eV | O 1s | [19] |

Experimental Protocols

The synthesis and characterization of Co₃(PO₄)₂·8H₂O involve standard laboratory techniques. The following protocols are generalized methodologies for its preparation and analysis.

Synthesis via Aqueous Precipitation

This method is the most common for producing cobalt(II) phosphate hydrates.[5]

-

Preparation of Solutions: Prepare two separate aqueous solutions.

-

Solution A: A soluble cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂).

-

Solution B: A soluble phosphate salt, such as sodium phosphate (Na₃PO₄) or disodium hydrogen phosphate (Na₂HPO₄).

-

-

Precipitation: Slowly add Solution B to Solution A with constant stirring. A reddish-purple precipitate of Co₃(PO₄)₂·8H₂O will form immediately.

-

Isolation: Age the precipitate in the mother liquor for a designated time to ensure complete reaction and particle growth.

-

Washing: Filter the solid product using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities and counter-ions.

-

Drying: Dry the final product at ambient temperature or in a desiccator. Avoid high-temperature drying to prevent premature dehydration.

Characterization by Thermal Gravimetric Analysis (TGA)

TGA is used to study the thermal decomposition and determine the water content of the hydrate.

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the Co₃(PO₄)₂·8H₂O powder into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Analysis: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Interpretation: Record the sample's mass as a function of temperature. The resulting curve will show distinct mass loss steps corresponding to the sequential loss of water molecules. The stoichiometry of hydration can be confirmed from the percentage of mass lost.

Workflows and Pathways

Visualizations of experimental and logical processes are critical for understanding the lifecycle of a chemical compound from synthesis to analysis.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 10294-50-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 6. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 7. webqc.org [webqc.org]

- 8. webqc.org [webqc.org]

- 9. This compound | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

- 11. Co3(PO4)2·4H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Synthesis of Cobalt(II) Phosphate Octahydrate via Co-Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the co-precipitation synthesis of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). This simple and cost-effective method allows for the production of this inorganic compound, which has applications in various fields, including as a pigment and potentially in catalysis. This document outlines the fundamental principles, experimental protocols, and key parameters influencing the synthesis, and presents available quantitative data for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a purple, powdered solid.[1] It is slightly soluble in water but soluble in mineral acids.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Co₃(PO₄)₂·8H₂O |

| Molecular Weight | 510.87 g/mol [3] |

| Appearance | Purple Powder[1] |

| CAS Number | 10294-50-5[3] |

| Density | 2.769 g/cm³ |

| Melting Point | 200°C[4] |

| Solubility | Slightly soluble in water; Soluble in mineral acids[1][2] |

The Co-Precipitation Synthesis Method

Co-precipitation is a straightforward and widely used technique for the synthesis of this compound. The method involves the simultaneous precipitation of cobalt ions (Co²⁺) and phosphate ions (PO₄³⁻) from an aqueous solution to form the insoluble salt. The general chemical equation for the reaction is:

3 Co²⁺(aq) + 2 PO₄³⁻(aq) + 8 H₂O(l) → Co₃(PO₄)₂·8H₂O(s)

The key steps in the co-precipitation synthesis of this compound are outlined in the workflow diagram below.

Caption: Experimental workflow for the co-precipitation synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on a literature procedure.[5]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Phosphoric acid (H₃PO₄)

-

Potassium hydroxide (KOH) solution (1.0 M)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Centrifuge or filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Dissolve 1.0 mmol of CoCl₂·6H₂O and 157 µL of H₃PO₄ in 30 mL of deionized water in a beaker with continuous stirring.

-

pH Adjustment and Precipitation: Slowly add 1.0 M KOH solution dropwise to the stirred solution until the pH of the mixture reaches 7.0. A color change from purple to pink and the formation of a precipitate will be observed.

-

Washing: Collect the resulting precipitate by centrifugation or filtration. Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed precipitate in a vacuum oven at 60°C for 12 hours to obtain this compound.

Influence of Reaction Parameters

The physicochemical properties of the synthesized this compound, such as particle size, morphology, and yield, are significantly influenced by various reaction parameters.

Effect of Precursor Concentration

The concentration of the cobalt(II) salt and the phosphate source can impact the particle size of the resulting product. While specific data for Co₃(PO₄)₂·8H₂O is limited, studies on related cobalt compounds have shown that decreasing the precursor concentration generally leads to a decrease in nanoparticle size.[6] For example, one study on cobalt phosphate nanoparticles varied the molar concentrations of the precursors from 0.1 M to 0.5 M.[7][8]

Effect of pH

The pH of the reaction mixture is a critical parameter that affects the nucleation and growth of the precipitate, thereby influencing the particle size and morphology. For the synthesis of cobalt ammonium phosphate monohydrate, a pH range of 4.6 to 5.9 is suggested.[9] In the synthesis of cobalt oxide nanoparticles, a pH range of 8-9 resulted in more uniform and smaller nanoparticles compared to a pH of 10-11, where larger and more agglomerated particles were formed.[10] A specific protocol for Co₃(PO₄)₂·8H₂O synthesis adjusts the pH to 7.0.[5]

Table 2: Reported pH Conditions for Cobalt Phosphate and Related Syntheses

| Compound | pH Range | Observation |

| Cobalt Ammonium Phosphate Monohydrate | 4.6 - 5.9 | Favorable for monohydrate formation[9] |

| This compound | 7.0 | Successful synthesis of the target compound[5] |

| Cobalt Oxide Nanoparticles | 8 - 9 | More homogenous shape and smaller particle size (20-30 nm)[10] |

| Cobalt Oxide Nanoparticles | 10 - 11 | Irregular shape and larger particle size (40-50 nm)[10] |

Effect of Temperature

Temperature plays a role in the hydration state of the final product and can also affect particle size. For instance, in the synthesis of cobalt ammonium phosphate, conducting the reaction at room temperature (around 20°C) favors the formation of the hexahydrate form, while elevated temperatures (40-60°C) favor the monohydrate form.[9] A drying temperature of 60-80°C is commonly used for the synthesized cobalt phosphate precipitate.[9]

Reaction Mechanism and Logical Relationships

The co-precipitation of this compound is driven by the low solubility of the salt in an aqueous medium. The fundamental process involves the interaction of solvated cobalt(II) ions and phosphate ions to form a solid lattice.

Caption: Logical pathway illustrating the co-precipitation of this compound.

Characterization of Synthesized this compound

The structural and morphological properties of the synthesized this compound are typically characterized using various analytical techniques.

-

X-ray Diffraction (XRD): Used to confirm the crystalline structure and phase purity of the product. The XRD pattern of cobalt phosphate nanoparticles has been shown to exhibit a monoclinic structure.[8]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution. SEM images of co-precipitated cobalt phosphate have revealed anisotropic nano-rectangular structures and irregular shapes.[8]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size and shape of individual nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the synthesized compound, confirming the presence of phosphate groups and water of hydration.

Conclusion and Future Outlook

The co-precipitation method is a versatile and accessible technique for the synthesis of this compound. The properties of the final product can be tailored by controlling key experimental parameters such as precursor concentration, pH, and temperature. While general protocols are available, there is a need for more systematic studies that provide quantitative data on how these parameters influence the yield, purity, and physicochemical characteristics of Co₃(PO₄)₂·8H₂O. Such data would be invaluable for researchers and professionals seeking to optimize the synthesis for specific applications. Further research into the detailed mechanism of nucleation and growth during the co-precipitation process would also enable more precise control over the material's properties.

References

- 1. This compound CAS#: 10294-50-5 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Cobalt phosphate octahydrate | Co3H16O16P2 | CID 202398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ajbasweb.com [ajbasweb.com]

An In-depth Technical Guide to the Hydrothermal Synthesis of Cobalt(II) Phosphate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O), a compound with significant applications in catalysis, battery technology, and as a pigment. This document details the experimental protocols, presents key quantitative data, and illustrates the synthesis workflow, offering a thorough resource for professionals in research and development.

Introduction

This compound is an inorganic compound that has garnered considerable interest for its versatile properties and potential applications. The hydrothermal synthesis method offers a robust and reliable route to produce crystalline Co₃(PO₄)₂·8H₂O with controlled morphology and particle size. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. The elevated conditions facilitate the dissolution of precursors and the subsequent crystallization of the desired product.

Experimental Protocols

While a direct, detailed experimental protocol for the one-step hydrothermal synthesis of pure this compound is not extensively documented in readily available literature, a common and effective method involves a precipitation reaction at room temperature, which yields the desired octahydrate form. This is then sometimes followed by a hydrothermal treatment for other purposes. Below are detailed protocols for the synthesis of Co₃(PO₄)₂·8H₂O via a precipitation method, which can be a precursor for further hydrothermal processing.

Synthesis of this compound via Precipitation

This protocol outlines the synthesis of Co₃(PO₄)₂·8H₂O using cobalt chloride hexahydrate and phosphoric acid as precursors.[1]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Phosphoric acid (H₃PO₄)

-

Potassium hydroxide (KOH) solution (1.0 M)

-

Deionized water

Procedure:

-

Dissolve 1.0 mmol of CoCl₂·6H₂O and 157 µL of H₃PO₄ in 30 mL of deionized water with continuous stirring.

-

Slowly add the 1.0 M KOH solution to the mixture until the pH reaches 7.0. A color change from purple to pink will be observed.

-

Collect the resulting precipitate by centrifugation.

-

Wash the collected solid with deionized water multiple times to remove any unreacted ions.

-

Dry the final product, Co₃(PO₄)₂·8H₂O, in a vacuum oven at 60°C for 12 hours.[1]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of cobalt(II) phosphate compounds synthesized through various methods, including those that can be related to the hydrothermal process.

Table 1: Precursor and Reaction Parameters for Cobalt Phosphate Synthesis

| Precursor 1 | Precursor 2 | Method | Temperature (°C) | Time | pH | Reference |

| CoCl₂·6H₂O (1.0 mmol) | H₃PO₄ (157 µL) | Precipitation | Room Temperature | - | 7.0 | [1] |

| Co(NO₃)₂·6H₂O (0.2 M) | Na₂HPO₄ (0.2 M) | Microwave-Assisted | - | 15 min | - | [2] |

Table 2: Structural and Morphological Characteristics of Cobalt Phosphate

| Compound | Crystal System | Space Group | Lattice Parameters | Morphology | Reference |

| Co₃(PO₄)₂·8H₂O | Monoclinic | P2₁/c | a = 8.457 Å, b = 5.086 Å, c = 8.895 Å, β = 90.0° | - | Materials Project |

| Co₃(PO₄)₂ | Hexagonal | - | - | Nanospheres | [2] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Workflow for the precipitation synthesis of Co₃(PO₄)₂·8H₂O.

Characterization of this compound

The synthesized Co₃(PO₄)₂·8H₂O can be characterized using various analytical techniques to confirm its phase, structure, and morphology.

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the synthesized material. The diffraction pattern of the product should match the standard pattern for monoclinic Co₃(PO₄)₂·8H₂O.

-

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the synthesized powder.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the hydrated cobalt phosphate and to study its thermal stability.

Conclusion

References

An In-Depth Technical Guide to the Chemical Properties of Cesium Iodide (CAS 7789-17-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium Iodide (CsI), identified by CAS number 7789-17-5, is an inorganic ionic compound composed of cesium and iodine.[1] It is a white, crystalline solid with significant applications in various scientific and technological fields, most notably in the development of scintillators for detecting ionizing radiation, in medical imaging, and as a component in Fourier transform infrared (FTIR) spectrometers.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of Cesium Iodide, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance to biological systems, tailored for an audience in research and drug development.

While the provided CAS number in the topic is 10294-50-5, extensive database searches indicate that the correct and universally recognized CAS number for Cesium Iodide is 7789-17-5 . This guide will proceed with the data pertaining to this confirmed CAS number.

Physicochemical Properties

Cesium Iodide is a stable inorganic salt with a well-defined set of physical and chemical characteristics. These properties are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of Cesium Iodide

| Property | Value | References |

| Chemical Formula | CsI | [1] |

| Molar Mass | 259.809 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 4.51 g/cm³ at 25 °C | [1] |

| Melting Point | 626 °C | |

| Boiling Point | 1280 °C | [1] |

| Crystal Structure | Cubic (CsCl type) | [1] |

| Refractive Index | 1.7876 | [3] |

| Hygroscopicity | Slightly hygroscopic | [3] |

Table 2: Solubility of Cesium Iodide

| Solvent | Solubility | Temperature (°C) | References |

| Water | 848 g/L | 25 | [1] |

| Ethanol | Soluble | - | [1] |

| Methanol | Slightly soluble | - | [1] |

| Acetone | Insoluble | - | [1] |

Table 3: Thermochemical Properties of Cesium Iodide

| Property | Value | References |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -346.6 kJ/mol | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 123.1 J/mol·K | [1] |

| Heat Capacity (C) | 52.8 J/mol·K | [1] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and quality control of Cesium Iodide, providing a practical basis for laboratory work.

Synthesis of Cesium Iodide

A common laboratory-scale synthesis of Cesium Iodide involves the neutralization reaction between cesium carbonate and hydroiodic acid.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Hydroiodic acid (HI)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of cesium carbonate in deionized water in a suitable reaction vessel.

-

Slowly add hydroiodic acid to the cesium carbonate solution with constant stirring. The reaction is exothermic and will produce carbon dioxide gas.

-

Continue adding hydroiodic acid until the solution is neutral to slightly acidic.

-

Gently heat the solution to drive off the dissolved carbon dioxide.

-

Concentrate the resulting cesium iodide solution by evaporation.

-

Cool the concentrated solution to induce crystallization.

-

Collect the cesium iodide crystals by filtration.

-

Wash the crystals with cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven.

Below is a Graphviz workflow diagram illustrating the synthesis process.

Purification of Cesium Iodide

For applications requiring high purity, such as scintillation detectors, further purification is necessary. Recrystallization is a common method. For industrial-scale purification from heavy metal contaminants like thallium, a multi-step filtration process is employed.

Materials for Recrystallization:

-

Synthesized Cesium Iodide

-

Deionized water

Procedure for Recrystallization:

-

Dissolve the synthesized Cesium Iodide in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to form large, high-purity crystals.

-

Collect the crystals by filtration.

-

Dry the purified crystals under vacuum.

Quality Control and Analytical Methods

The purity of Cesium Iodide can be assessed using various analytical techniques.

Purity Determination by Differential Scanning Calorimetry (DSC): This method is based on the principle that impurities lower and broaden the melting point of a substance.[4]

-

Apparatus: Differential Scanning Calorimeter

-

Procedure: A small, accurately weighed sample of Cesium Iodide is heated at a constant rate in the DSC. The heat flow to the sample is measured as a function of temperature. The resulting melting endotherm is analyzed to calculate the mole percent purity.[5]

Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of trace metal impurities.[6]

-

Apparatus: Inductively Coupled Plasma Mass Spectrometer

-

Procedure: A known amount of the Cesium Iodide sample is dissolved in a suitable solvent (e.g., high-purity deionized water). The solution is then introduced into the ICP-MS, where it is nebulized, and the ions are separated by their mass-to-charge ratio and detected.

Biological Significance and Signaling Pathways

A direct, well-established role for Cesium Iodide as a modulator of specific biological signaling pathways in the context of drug development has not been extensively documented in scientific literature. The biological effects of Cesium Iodide are generally considered in terms of the individual ions, cesium (Cs⁺) and iodide (I⁻), upon dissociation.

Iodide and Cellular Signaling: The iodide ion is of significant biological importance, primarily due to its essential role in the synthesis of thyroid hormones. The transport and metabolism of iodide in thyroid cells are tightly regulated by complex signaling pathways.

-

Sodium-Iodide Symporter (NIS) and the MAPK Pathway: The uptake of iodide into thyroid cells is mediated by the sodium-iodide symporter (NIS). The expression and activity of NIS are regulated by the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Overactivation of the MAPK pathway can lead to decreased NIS expression and reduced iodide uptake, a phenomenon observed in some thyroid cancers.[7]

-

Iodide and Cell Cycle Regulation: High concentrations of iodide have been shown to inhibit the proliferation of thyroid cells by causing cell cycle arrest at the G0/G1 and G2/M phases.[8] This suggests an interaction of iodide with the cellular machinery that controls cell division.

-

JNK/NF-κB Pathways in Radioiodine Therapy: In the context of radioiodine (¹³¹I) therapy for thyroid cancer, the therapeutic effects have been linked to the upregulation of the B-cell translocation gene 2 (BTG2) and the activation of the JNK/NF-κB signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells.[9]

While these signaling pathways are associated with the iodide ion, it is plausible that Cesium Iodide, as a source of iodide, could have downstream effects on these pathways if administered in a biological system where it dissociates. However, the specific influence of the cesium cation in conjunction with iodide on these or other signaling pathways remains an area for further research.

The following Graphviz diagram illustrates a simplified representation of the MAPK signaling pathway's influence on iodide uptake in thyroid cells.

Applications in Research and Development

The primary applications of Cesium Iodide stem from its scintillation properties.

-

Medical Imaging: Cesium Iodide is a key material in X-ray detectors and gamma cameras.[5] When doped with thallium (CsI(Tl)) or sodium (CsI(Na)), its light output upon exposure to radiation is significantly enhanced, making it highly effective for converting X-rays into visible light, which can then be detected by a photodiode.[5]

-

Radiation Detection: In high-energy physics and security applications, Cesium Iodide crystals are used in calorimeters to measure the energy of particles.[2]

-

Spectroscopy: Due to its broad transmission range in the infrared spectrum, Cesium Iodide is used for prisms, windows, and beamsplitters in FTIR spectrometers.[2]

Safety and Handling

Cesium Iodide is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Wear gloves, safety glasses, and a lab coat. Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place. Cesium Iodide is slightly hygroscopic.[3]

-

Toxicity: May cause skin and eye irritation. Harmful if swallowed in large quantities.[10]

Conclusion

Cesium Iodide (CAS 7789-17-5) is a well-characterized inorganic compound with a range of important applications, particularly in the field of radiation detection and medical imaging. Its chemical and physical properties are well-documented, and established protocols exist for its synthesis and purification. While its direct role in modulating specific biological signaling pathways is not yet clearly defined, the biological activity of its constituent iodide ion is significant, particularly in the context of thyroid physiology. For researchers and professionals in drug development, understanding the fundamental properties of Cesium Iodide is crucial for its potential application in novel diagnostic or therapeutic strategies, especially those that may leverage the biological effects of iodide. Further research is warranted to explore the potential cellular effects of Cesium Iodide as a compound and its interactions with biological systems.

References

- 1. Caesium iodide - Wikipedia [en.wikipedia.org]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. cesium iodide csi: Topics by Science.gov [science.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. chemscene.com [chemscene.com]

- 10. Cesium iodide | CsI | CID 24601 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cobalt(II) Phosphate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) phosphate octahydrate in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines qualitative descriptions from established chemical sources with theoretical calculations to offer a thorough understanding of the compound's solubility characteristics.

Executive Summary

This compound (Co₃(PO₄)₂·8H₂O) is a sparingly soluble inorganic salt. Its solubility is highly dependent on the nature of the solvent, particularly the pH. While it is practically insoluble in water and most organic solvents, it exhibits significant solubility in acidic solutions due to chemical reactions. This guide presents a detailed analysis of its solubility profile, relevant experimental methodologies for solubility determination, and a logical workflow for these experimental procedures.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility data for this compound. It is important to note that precise quantitative data is scarce, and much of the information is qualitative or based on the anhydrous form.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Remarks |

| Water | H₂O | 25 | Theoretically ~9.0 x 10⁻⁶ g/L | Practically insoluble. The quantitative value is calculated from the Ksp of the anhydrous form (Co₃(PO₄)₂) and should be considered an estimate for the octahydrate.[1][2] |

| Mineral Acids (e.g., HCl, H₂SO₄, HNO₃) | Varies | Ambient | Soluble | Dissolves due to the protonation of the phosphate anion, forming soluble cobalt(II) salts and phosphoric acid.[3][4][5] |

| Aqueous Ammonia | NH₃(aq) | Ambient | Likely Soluble | Expected to dissolve in excess ammonia due to the formation of the hexaamminecobalt(II) complex ion, [Co(NH₃)₆]²⁺.[6] |

| Sodium Hydroxide | NaOH(aq) | Ambient | Insoluble | Insoluble. Will likely form a precipitate of cobalt(II) hydroxide. |

| Ethanol | C₂H₅OH | Ambient | Insoluble | Generally considered insoluble in most common organic solvents.[3] |

| Methanol | CH₃OH | Ambient | Insoluble | Generally considered insoluble in most common organic solvents.[3] |

| Acetone | (CH₃)₂CO | Ambient | Insoluble | Generally considered insoluble in most common organic solvents.[3] |

Calculation of Theoretical Solubility in Water:

The solubility product constant (Ksp) for anhydrous cobalt(II) phosphate (Co₃(PO₄)₂) is 2.05 x 10⁻³⁵.[1][2] The dissolution equilibrium is:

Co₃(PO₄)₂(s) ⇌ 3Co²⁺(aq) + 2PO₄³⁻(aq)

The Ksp expression is: Ksp = [Co²⁺]³[PO₄³⁻]²

Let 's' be the molar solubility of Co₃(PO₄)₂. Then, [Co²⁺] = 3s and [PO₄³⁻] = 2s.

Ksp = (3s)³(2s)² = 27s³ * 4s² = 108s⁵

2.05 x 10⁻³⁵ = 108s⁵

s⁵ = 1.90 x 10⁻³⁷

s ≈ 1.80 x 10⁻⁸ mol/L

To convert this to g/L, we use the molar mass of Co₃(PO₄)₂·8H₂O (510.87 g/mol ):

Solubility (g/L) = 1.80 x 10⁻⁸ mol/L * 510.87 g/mol ≈ 9.0 x 10⁻⁶ g/L

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a sparingly soluble salt like this compound.

Gravimetric Method for Aqueous and Non-Aqueous Solvents

This is a classical and reliable method for determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

Maintain a constant temperature throughout the equilibration process.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Filter the solution through a fine-porosity filter to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt, or under vacuum).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

-

Potentiometric Titration for Acidic Solutions

This method is suitable for determining the solubility in acidic solutions where the phosphate anion reacts with H⁺ ions.

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the desired acidic solution (e.g., 0.1 M HCl) following the procedure described in section 3.1.

-

-

Titration:

-

Take a known volume of the clear, filtered saturated solution.

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter throughout the titration.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Identify the equivalence points on the titration curve. The reaction of the excess acid and the different protonation states of the phosphoric acid will result in multiple equivalence points.

-

From the volume of titrant used to reach the appropriate equivalence point, calculate the concentration of the phosphate in the saturated solution.

-

The concentration of cobalt(II) can be determined stoichiometrically from the phosphate concentration.

-

Visualizations

Logical Workflow for Gravimetric Solubility Determination

References

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Cobalt(II) Phosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). Understanding the thermal behavior of this hydrated salt is crucial for its application in various fields, including materials science, catalysis, and potentially in pharmaceutical contexts where thermal stability is a critical parameter. This document details the stepwise decomposition process, presents quantitative data from thermogravimetric and differential thermal analysis, and outlines the experimental protocols for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process primarily involving the loss of its water of crystallization. The process culminates in the formation of anhydrous cobalt(II) phosphate (Co₃(PO₄)₂). The decomposition occurs in three main stages as identified by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The TG curve of Co₃(PO₄)₂·8H₂O demonstrates weight loss in three distinct steps within the temperature range of 120–550 ºC.[1] The total observed weight loss in this range is approximately 26.43%, which corresponds to the removal of about 7.5 moles of water of crystallization.[1] The theoretical weight loss for the complete removal of all 8 moles of water is 28.18%.[1]

The DTA curve shows three corresponding endothermic peaks, indicating that the dehydration is an energy-requiring process.[1] Additionally, an exothermic peak is observed at a higher temperature (around 589.1 ºC), which is attributed to a phase transition of the anhydrous Co₃(PO₄)₂ from a low-crystallinity state to a higher-crystallinity state.[1]

The final product of the thermal decomposition in the air at 700 ºC is confirmed to be anhydrous Co₃(PO₄)₂.[1]

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from the thermal analysis of Co₃(PO₄)₂·8H₂O.

Table 1: Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Data for the Decomposition of Co₃(PO₄)₂·8H₂O

| Decomposition Step | Temperature Range (°C) | DTG Peak (°C) | DTA Peak (°C) | Observed Weight Loss (%) | Theoretical Weight Loss (moles H₂O) |

| Step 1 | 120 - 180 | 150.1 | 152.1 | - | - |

| Step 2 | 180 - 230 | 203.6 | 205.2 | - | - |

| Step 3 | 230 - 550 | 211.7 | 213.5 | - | - |

| Total Dehydration | 120 - 550 | - | - | 26.43 | ~7.5 |

| Phase Transition | ~589 | - | 589.1 (Exothermic) | - | - |

Data sourced from a study with a heating rate of 10 ºC min⁻¹ in a nitrogen atmosphere.[1]

Experimental Protocols

Detailed methodologies for the characterization of the thermal decomposition of Co₃(PO₄)₂·8H₂O are provided below. These protocols are based on established techniques for the analysis of hydrated salts.

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature ranges of decomposition, the corresponding weight losses, and the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA/DTA instrument.

Methodology:

-

Sample Preparation: A small amount of the Co₃(PO₄)₂·8H₂O sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

An inert reference crucible (usually empty) is placed on the reference holder.

-

The furnace is sealed.

-

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions and to carry away evolved gases.

-

Heating Rate: A linear heating rate is applied, commonly 10 °C/min. The heating rate can be varied to study the kinetics of the decomposition.

-

Temperature Range: The sample is heated from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

-

Data Acquisition: The instrument records the sample weight and the temperature difference between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the percentage weight loss. The DTA curve (ΔT vs. temperature) is analyzed to identify endothermic (dehydration) and exothermic (phase transition) events. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of weight loss.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the starting material, intermediate products, and the final residue after thermal decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation:

-

The initial Co₃(PO₄)₂·8H₂O is finely ground to ensure random crystal orientation.

-

To study intermediates and the final product, samples are heated to specific temperatures (determined from TGA data) in a furnace under a controlled atmosphere and then cooled to room temperature.

-

-

Instrument Setup:

-

The powdered sample is mounted on a sample holder.

-

The diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

-

Data Acquisition:

-

The sample is scanned over a range of 2θ angles (e.g., 10-80°).

-

The diffraction pattern (intensity vs. 2θ) is recorded.

-

-

Data Analysis: The obtained XRD patterns are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample. Changes in the diffraction patterns with increasing temperature reveal the phase transformations occurring during decomposition.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the initial material and the changes that occur during thermal decomposition, particularly the loss of water molecules.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Methodology:

-

Sample Preparation:

-

A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Samples for intermediate analysis are prepared by heating Co₃(PO₄)₂·8H₂O to desired temperatures.

-

-

Data Acquisition:

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

The sample spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: The FTIR spectrum is analyzed to identify characteristic absorption bands. For Co₃(PO₄)₂·8H₂O, the broad bands in the 3500-3000 cm⁻¹ region and the bending vibrations around 1600 cm⁻¹ are characteristic of the O-H stretching and bending modes of water molecules, respectively. The disappearance or weakening of these bands with increasing temperature confirms the dehydration process. The bands in the 1100-950 cm⁻¹ and 600-500 cm⁻¹ regions are attributed to the stretching and bending vibrations of the phosphate (PO₄³⁻) group.

Visualizations

The following diagrams illustrate the experimental workflow and the thermal decomposition pathway of Co₃(PO₄)₂·8H₂O.

Caption: Experimental workflow for the thermal analysis of Co₃(PO₄)₂·8H₂O.

Caption: Stepwise thermal decomposition pathway of Co₃(PO₄)₂·8H₂O.

References

In-Depth Technical Guide to the Magnetic Properties of Cobalt(II) Phosphate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) is an inorganic compound that, along with its isostructural analogues, presents interesting magnetic behaviors at low temperatures. This technical guide provides a comprehensive overview of the magnetic properties of this compound, drawing upon available data for the material and its closely related counterparts. The document details its anticipated antiferromagnetic characteristics, presents relevant quantitative data from analogous compounds, outlines the experimental protocols for magnetic characterization, and provides visualizations of the experimental workflow.

Core Magnetic Properties

This compound is understood to exhibit antiferromagnetic properties.[1] In an antiferromagnetic material, the magnetic moments of adjacent atoms or ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. This behavior is a consequence of the superexchange interaction between the cobalt(II) ions, which is mediated by the phosphate anions.

The magnetic behavior of Co³(PO₄)₂·8H₂O is largely dictated by the Co²⁺ ions, which are typically in a high-spin octahedral coordination environment. This configuration leads to a significant orbital contribution to the magnetic moment, which in turn can result in considerable magnetic anisotropy.

At sufficiently low temperatures, this compound is expected to undergo a phase transition from a paramagnetic state to an ordered antiferromagnetic state. This transition occurs at a specific temperature known as the Néel temperature (Tₙ). Above the Néel temperature, the material behaves as a paramagnet, with its magnetic susceptibility following the Curie-Weiss law.

Quantitative Magnetic Data

| Compound | Néel Temperature (Tₙ) | Other Magnetic Features |

| Co₃(HPO₄)₂(OH)₂ | 10.6 K | Metamagnetic transition at Hc = 0.12 T |

| Vivianite (Fe₃(PO₄)₂·8H₂O) | ~8.8 K - 10 K | Antiferromagnetic ordering |

| Erythrite (Co₃(AsO₄)₂·8H₂O) | Not reported | Isostructural with this compound |

Data for Co₃(HPO₄)₂(OH)₂ and Vivianite are used as proxies to estimate the magnetic behavior of Co₃(PO₄)₂·8H₂O due to the lack of specific experimental data for the latter.

Experimental Protocols

The characterization of the magnetic properties of this compound involves several key experimental techniques. The following is a detailed methodology for one of the most common techniques, Vibrating Sample Magnetometry (VSM).

Protocol for Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic moment of a powdered sample of this compound as a function of applied magnetic field and temperature.

Materials and Equipment:

-

Vibrating Sample Magnetometer (VSM) system with a cryostat for low-temperature measurements.

-

Powdered sample of this compound.

-

Sample holder (e.g., a gelatin capsule or a specialized powder holder).

-

High-purity helium gas for thermal exchange.

-

Liquid helium or liquid nitrogen for cooling.

-

Microbalance for accurate sample weighing.

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount (typically a few milligrams) of the powdered this compound.

-

Carefully pack the powder into the sample holder to ensure it is secure and will not shift during vibration. The packing should be dense enough to maximize the signal but not so dense as to introduce strain effects.

-

-

System Preparation:

-

Mount the sample holder onto the VSM's sample rod.

-

Insert the sample rod into the VSM's measurement chamber.

-

Evacuate the sample space and purge with helium gas to ensure good thermal contact.

-

Cool the system to the desired starting temperature using the cryostat.

-

-

Measurement of Magnetization versus Temperature (M vs. T):

-

Apply a small, constant magnetic field (e.g., 100 Oe).

-

Measure the magnetic moment as the temperature is swept from a low temperature (e.g., 2 K) to a higher temperature (e.g., 300 K). This is the Zero-Field-Cooled (ZFC) measurement.

-

Cool the sample back down to the starting temperature in the presence of the same magnetic field.

-

Measure the magnetic moment as the temperature is increased again. This is the Field-Cooled (FC) measurement.

-

The Néel temperature can be identified as the temperature at which the ZFC and FC curves diverge or show a cusp.

-

-

Measurement of Magnetization versus Magnetic Field (M vs. H):

-

Set the temperature to a value below the Néel temperature (e.g., 2 K).

-

Sweep the magnetic field from a large positive value to a large negative value and back, measuring the magnetic moment at each field step. This will generate a hysteresis loop.

-

Repeat the M vs. H measurement at a temperature above the Néel temperature to observe paramagnetic behavior.

-

-

Data Analysis:

-

Correct the raw data for the background signal from the sample holder.

-

Normalize the magnetic moment by the mass of the sample to obtain the magnetization in emu/g.

-

Plot the magnetization as a function of temperature and applied magnetic field.

-

Visualizations

Experimental Workflow for Magnetic Characterization

Caption: Experimental workflow for magnetic characterization.

Inferred Magnetic Phase Transition

References

Vibrational Spectroscopy of Cobalt(II) Phosphate Octahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational spectroscopy of cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O). This compound and its analogues are of significant interest in various fields, including materials science, catalysis, and as inorganic pigments. Understanding its vibrational properties through techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy is crucial for characterization, quality control, and the development of new applications. This document outlines the key vibrational modes, provides detailed experimental protocols for analysis, and presents a logical workflow for the comprehensive study of this material.

Introduction to the Vibrational Modes of this compound

The vibrational spectrum of this compound is characterized by the vibrational modes of the phosphate (PO₄³⁻) anions, the water of hydration (H₂O) molecules, and the cobalt-oxygen (Co-O) bonds. Due to its isostructural relationship with vivianite-group minerals, such as vivianite (Fe₃(PO₄)₂·8H₂O), the interpretation of its spectra can be effectively guided by the extensive studies on these analogues.[1][2]

The key vibrational regions and their assignments are:

-

Hydroxyl-Stretching Region (3000-3600 cm⁻¹): This region is dominated by the stretching vibrations of the water molecules. The complexity and broadness of the bands in this region are indicative of extensive hydrogen bonding within the crystal lattice.[2]

-

Water H-O-H Bending Region (~1600 cm⁻¹): A strong infrared band around 1660 cm⁻¹ is characteristic of the H-O-H bending mode of the water molecules.[2] The presence of multiple bands can indicate water molecules in different crystallographic environments.

-

Phosphate P-O Stretching Region (900-1200 cm⁻¹): This region contains the symmetric and antisymmetric stretching vibrations of the phosphate tetrahedra. The ν₁ symmetric stretching mode typically appears as a strong, sharp band in the Raman spectrum, while the ν₃ antisymmetric stretching modes are more prominent in the infrared spectrum.[2] The Raman peaks observed around 1000 cm⁻¹ for cobalt phosphate are attributed to the triply degenerate ν₃ antisymmetric stretching vibrations of the phosphate ligands.

-

Water Librational Modes (~800 cm⁻¹): Strong infrared bands in this region are assigned to the librational (rocking, wagging, and twisting) modes of the water molecules.[2]

-

Phosphate O-P-O Bending Region (400-600 cm⁻¹): The ν₂ and ν₄ bending modes of the phosphate anion are found in this region. The appearance of multiple bands is a result of the reduction of the tetrahedral symmetry of the phosphate ion in the crystal lattice.[2]

-

Co-O and Lattice Modes (< 400 cm⁻¹): Vibrations involving the cobalt-oxygen bonds and external lattice modes occur at lower frequencies.

Quantitative Vibrational Data

The following table summarizes the key vibrational bands for vivianite (Fe₃(PO₄)₂·8H₂O), a close analogue of this compound, which provides a strong basis for the interpretation of the spectra of the cobalt compound.

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment | Reference |

| ν(OH) | 3496, 3482, 3262, 3130, 3012 | 3460, 3281, 3104 | O-H Stretching of H₂O | [2] |

| δ(HOH) | - | ~1660 | H-O-H Bending of H₂O | [2] |

| ν₃(PO₄) | 1081, 1050, 1015 | 990, 1040 | Antisymmetric P-O Stretching | [2] |

| ν₁(PO₄) | 949 | - | Symmetric P-O Stretching | [2] |

| Librational Modes | - | ~800 | H₂O Librations | [2] |

| ν₄(PO₄) | - | 475, 560, 590 | O-P-O Bending | [2] |

| ν₂(PO₄) | - | - | O-P-O Bending | [2] |

Experimental Protocols

Detailed methodologies for obtaining high-quality vibrational spectra of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves a precipitation reaction. For example, an aqueous solution of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) nitrate) is reacted with a solution of a phosphate salt (e.g., disodium phosphate or phosphoric acid) under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of the this compound sample (1-2 mg) is finely ground in an agate mortar and pestle to a uniform, fine powder.

-

Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added to the mortar. The sample and KBr are thoroughly mixed by gentle grinding to ensure homogeneous distribution.

-

Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet or the empty sample compartment is collected prior to sample analysis.

Raman Spectroscopy

Sample Preparation:

-

A small amount of the this compound powder is placed on a microscope slide or in a shallow well plate.

Instrumentation and Data Acquisition:

-

Spectrometer: A Raman microscope equipped with a charge-coupled device (CCD) detector.

-

Excitation Laser: A visible laser, such as a 532 nm or 785 nm laser, is commonly used. The laser power should be kept low to avoid sample degradation or fluorescence.

-

Objective: A 10x or 50x objective can be used to focus the laser onto the sample.

-

Spectral Range: A typical range would be 100-4000 cm⁻¹.

-

Integration Time and Accumulations: These parameters should be optimized to obtain a good signal-to-noise ratio.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the vibrational spectroscopic analysis of this compound.

This comprehensive guide provides the foundational knowledge and practical protocols for the vibrational spectroscopic analysis of this compound. By following these guidelines, researchers can obtain reliable and reproducible data to further their understanding and application of this important inorganic compound.

References

- 1. Raman and infrared spectroscopic study of the vivianite-group phosphates vivianite, baricite and bobierrite | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 2. Raman and infrared spectroscopic study of the vivianite-group phosphates vivianite, baricite and bobierrite | Mineralogical Magazine | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Electronic Structure of Cobalt(II) Phosphate Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) phosphate (Co₃(PO₄)₂) and its hydrated forms are inorganic compounds that have garnered significant interest due to their diverse applications, ranging from pigments and catalysts to energy storage materials.[1][2] Understanding the electronic structure of these materials is paramount to elucidating their physicochemical properties and designing novel applications. This technical guide provides a comprehensive overview of the electronic structure of cobalt(II) phosphate compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and characterization, and visualizing essential workflows and structural relationships.

Crystal and Electronic Structure

Cobalt(II) phosphate anhydrous (Co₃(PO₄)₂) crystallizes in the monoclinic space group P2₁/c.[3] The crystal structure is characterized by two distinct cobalt(II) ion coordination environments: distorted trigonal bipyramids (CoO₅) and octahedra (CoO₆).[3] These polyhedra are linked by phosphate (PO₄) tetrahedra, forming a three-dimensional framework.[3][4] Theoretical calculations based on Density Functional Theory (DFT) indicate that Co₃(PO₄)₂ is a semiconductor with a calculated band gap of approximately 2.90 eV.[5] The material is predicted to exhibit ferromagnetic ordering with a total magnetization of 9.00 µB per formula unit.[3][5]

Structural Parameters

The fundamental structural properties of anhydrous cobalt(II) phosphate are summarized in the table below, based on data from the Materials Project database.[5]

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (14) |

| Lattice Parameters | a = 8.457 Å, b = 5.086 Å, c = 8.895 Å |

| α = 90.000°, β = 59.969°, γ = 90.000° | |

| Unit Cell Volume | 331.3 ų |

| Density | 3.68 g/cm³ |

| Formation Energy per Atom | -2.226 eV |

| Band Gap | 2.900 eV |

| Magnetic Ordering | Ferromagnetic (FM) |

| Total Magnetic Moment | 9.000 µB |

Data sourced from the Materials Project (mp-19264).[5]

Coordination Environment and Bond Distances

The local coordination of the cobalt and phosphorus atoms is crucial to understanding the electronic properties. The structure features two inequivalent Co²⁺ sites. One site is five-coordinate, forming distorted CoO₅ trigonal bipyramids, while the other is six-coordinate, forming CoO₆ octahedra.[3] The phosphorus atoms are tetrahedrally coordinated to four oxygen atoms.

| Bond | Distance Range (Å) | Coordination Polyhedron |

| Co-O (5-coordinate site) | 1.97 - 2.25 | Trigonal Bipyramid |

| Co-O (6-coordinate site) | 2.06 - 2.17 | Octahedron |

| P-O | 1.53 - 1.55 | Tetrahedron |

Data describing the coordination environments and bond distances within Co₃(PO₄)₂.[3]

Experimental Characterization Techniques

A variety of experimental techniques are employed to synthesize and characterize cobalt(II) phosphate compounds. These methods provide insights into the material's crystal structure, elemental composition, oxidation states, and optical properties.

Synthesis Protocols

2.1.1. Co-precipitation Synthesis of Cobalt Ammonium Phosphate Monohydrate

This method involves the simultaneous precipitation of cobalt, ammonium, and phosphate ions from an aqueous solution.[6]

-

Materials:

-

Cobalt(II) salt (e.g., cobalt(II) chloride, cobalt(II) nitrate)

-

Ammonium phosphate source (e.g., diammonium phosphate)

-

Deionized water

-

Ammonium hydroxide (for pH adjustment)

-

-

Procedure:

-

Prepare separate aqueous solutions of the cobalt(II) salt and the ammonium phosphate source.

-

Slowly add the cobalt(II) salt solution to the ammonium phosphate solution with continuous stirring.

-

Monitor and adjust the pH of the reaction mixture.

-

Continue stirring the resulting suspension for 1-2 hours to age the precipitate.

-

Separate the precipitate by filtration and wash it several times with deionized water.

-

Dry the collected precipitate in an oven at 60-80 °C to obtain cobalt ammonium phosphate monohydrate.[6]

-

2.1.2. Surfactant-Mediated Co-precipitation

This protocol utilizes a surfactant to control the particle morphology of the synthesized cobalt ammonium phosphate.

-

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Diammonium phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH)

-

Cationic surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)

-

Deionized water

-

Ethanol

-

-

Procedure:

-

Prepare 0.1 M aqueous solutions of CoCl₂·6H₂O and (NH₄)₂HPO₄, and a 0.05 M aqueous solution of the surfactant.

-

In a three-neck flask, add the surfactant solution and then slowly add the cobalt chloride solution under vigorous stirring.

-

Add the diammonium phosphate solution dropwise to the cobalt-surfactant mixture.

-

Adjust the pH to approximately 8.0 with ammonium hydroxide to induce precipitation.

-

Age the mixture by stirring for 2-4 hours at a constant temperature (e.g., 60°C).

-

Collect the precipitate by centrifugation and wash it with deionized water and ethanol.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Characterization Techniques

2.2.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Cobalt (Co 2p): The Co 2p core level spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, corresponding to the +2 oxidation state of cobalt.[7] Shake-up satellite peaks are also often observed, which are characteristic of Co(II) compounds.[8]

-

Phosphorus (P 2p): The P 2p spectrum exhibits a single peak, indicating the +5 oxidation state of phosphorus in the phosphate group.[7]

-

Oxygen (O 1s): The O 1s spectrum can be deconvoluted into components corresponding to P-O and Co-O bonds.[9]

| Element | Core Level | Binding Energy (eV) - Approximate Range | Inferred Oxidation State |

| Cobalt (Co) | 2p₃/₂ | 781 - 782 | +2 |

| 2p₁/₂ | 797 - 798 | +2 | |

| Phosphorus (P) | 2p | 133 - 134 | +5 |

| Oxygen (O) | 1s | 531 - 532 | -2 |

Summary of typical XPS binding energies for Co₃(PO₄)₂.[7][8][9]

2.2.2. UV-Visible Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The color of cobalt(II) complexes is due to the absorption of light in the visible region, which excites electrons between the split 3d orbitals.[10] For instance, the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, has a maximum absorption (λ_max) at approximately 540 nm.[10] In contrast, the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, exhibits a λ_max around 720 nm.[10] The specific absorption bands observed for cobalt(II) phosphate are dependent on the coordination environment of the Co²⁺ ions.

Visualizing Workflows and Relationships

Synthesis Workflows

The following diagrams illustrate the experimental workflows for the synthesis of cobalt phosphate compounds.

Structural Relationships

The following diagram illustrates the hierarchical structural relationship in crystalline cobalt(II) phosphate.

References

- 1. Cobalt(II) phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-19264: Co3(PO4)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]